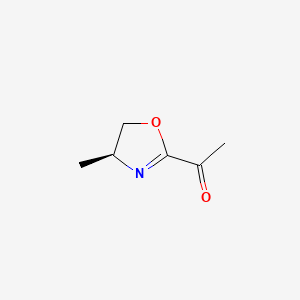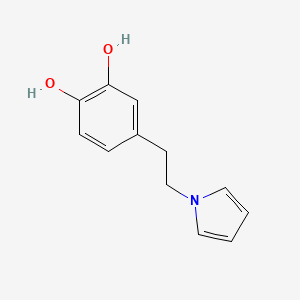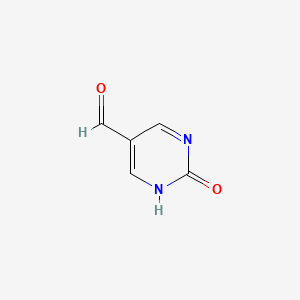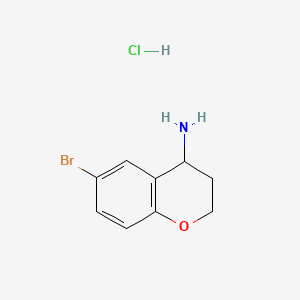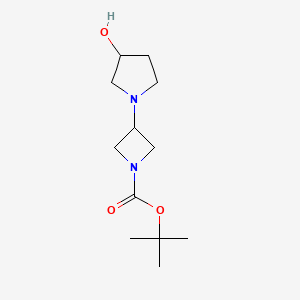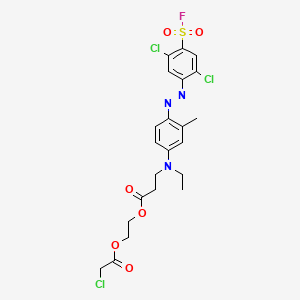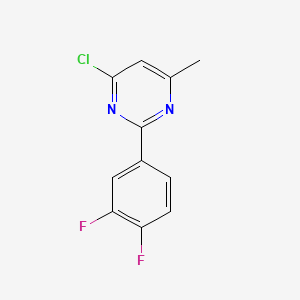
Aflastatin A
Übersicht
Beschreibung
Aflastatin A is a natural product found in Streptomyces . It has the molecular formula C62H115NO24 and a molecular weight of 1258.6 g/mol . It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus .
Synthesis Analysis
The total syntheses of this compound have been accomplished . The syntheses feature several complex diastereoselective fragment couplings, including a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Molecular Structure Analysis
This compound has the novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .Chemical Reactions Analysis
The syntheses of this compound feature several complex diastereoselective fragment couplings . These include a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Wissenschaftliche Forschungsanwendungen
Hemmung der Aflatoxinproduktion
Aflastatin A ist bekannt für seine spezifischen inhibitorischen Wirkungen auf die Aflatoxinproduktion durch Aspergillus parasiticus. Aflatoxine sind potente Karzinogene und stellen ein erhebliches Risiko für die Lebensmittelsicherheit dar. Die Fähigkeit von this compound, die Synthese dieser Toxine zu verhindern, ist ein kritischer Forschungsbereich, insbesondere im Bereich der landwirtschaftlichen Biotechnologie .
Antibakterielle Aktivität
Forschungsergebnisse zeigen, dass this compound eine antimikrobielle Aktivität gegen eine Reihe von Bakterien, Hefen und Pilzen aufweist. Diese breite antimikrobielle Eigenschaft macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika oder Antimykotika, was angesichts der zunehmenden Besorgnis über Antibiotikaresistenz besonders wichtig ist .
Antitumoraktivität
This compound zeigt auch Antitumoraktivität. Sein Potenzial als Antikrebsmittel wird untersucht, wobei sich Studien auf seinen Wirkmechanismus und seine Wirksamkeit gegen verschiedene Krebszelllinien konzentrieren. Diese Forschungsrichtung verspricht vielversprechend für die Entwicklung neuartiger Krebstherapien .
Erläuterung der chemischen Struktur
Die komplexe chemische Struktur der Verbindung, die mehrere chirale Zentren umfasst, war Gegenstand umfangreicher Studien. Das Verständnis der Stereochemie von this compound ist entscheidend für synthetische Chemiker, die seine Struktur replizieren wollen, und für Pharmakologen, die seine Wechselwirkungen mit biologischen Systemen untersuchen .
Hemmung der Melaninsynthese
Es wurde festgestellt, dass this compound die Melaninsynthese bei bestimmten Pilzarten, wie z. B. Colletotrichum lagenarium, hemmt. Diese Anwendung ist von Bedeutung für die Erforschung der Pilzpathogenese und könnte zur Entwicklung von Behandlungen für Pilzinfektionen führen, die Melanin an ihrer Virulenz beteiligt ist .
Landwirtschaftliche Anwendungen
Aufgrund seiner inhibitorischen Wirkungen auf die Aflatoxinproduktion hat this compound potenzielle Anwendungen in der Landwirtschaft. Es könnte zur Behandlung von Feldfrüchten verwendet werden, um eine Aflatoxin-Kontamination zu verhindern, wodurch die Lebensmittelsicherheit gewährleistet und Ernteverluste aufgrund von Pilzinfektionen reduziert werden .
Safety and Hazards
While the safety and hazards of Aflastatin A itself are not explicitly mentioned in the retrieved papers, it is known that aflatoxins, which this compound inhibits, pose significant public health issues and economic concerns . Aflatoxins are classified as teratogenic, genotoxic, carcinogenic, and invisible poisons by the World Health Organization (WHO) .
Wirkmechanismus
Target of Action
Aflastatin A is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . Aflatoxins are potent naturally occurring toxins and liver carcinogens, and their contamination of food is a significant risk factor for human health .
Mode of Action
This compound inhibits the production of aflatoxin and other polyketide metabolites by fungi . It affects the biosynthetic pathway of each aflatoxin and melanin . This compound inhibits the production of norsolorinic acid, an early biosynthetic intermediate of aflatoxin . The transcription of genes encoding some aflatoxin biosynthetic enzymes and a gene encoding a regulatory protein for expression of the biosynthetic enzymes (aflR) are significantly reduced by the addition of this compound .
Biochemical Pathways
This compound inhibits a very early step in aflatoxin biosynthesis prior to the transcription of aflR . It also inhibits the production of scytalone, an intermediate of melanin biosynthesis, and it severely impairs the expression of PKS1 encoding a melanin biosynthetic enzyme . This suggests that this compound inhibits an early step in melanin production similarly to the case in aflatoxin production .
Pharmacokinetics
The compound has a novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .
Result of Action
This compound completely reduces aflatoxin production by Aspergillus parasiticus at a dose of 0.5 g/mL without affecting fungal growth in solid and liquid cultures . This suggests that this compound can influence glucose metabolism in the fungus .
Action Environment
The action of this compound is influenced by the environment in which the Aspergillus parasiticus fungus exists. Fungi are minute organisms that dwell in soil and air and are often associated with food spoilage and biodeterioration . The fungal agents generally infect the food crops during harvesting, storing, and/or transporting . Therefore, the environment plays a significant role in the efficacy and stability of this compound’s action.
Biochemische Analyse
Biochemical Properties
Aflastatin A interacts with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It completely inhibits aflatoxin production by Aspergillus parasiticus NRRL2999 in liquid medium or on agar plate at a concentration of 0.5 μg/ml . It also exhibits antimicrobial activity against some bacteria, yeasts, and fungi as well as antitumor activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. Most of the C2 and C3 units involved in the alkyl chain moiety of this compound were biosynthesized from acetic and propionic acids, but five C2 units in the alkyl chain originated from glycolic acid .
Eigenschaften
IUPAC Name |
(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYWUJSXJULKR-YLMXTBCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H115NO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179729-59-0 | |
| Record name | Aflastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Aflastatin A?
A: this compound inhibits aflatoxin production by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory protein aflR [, , , , ]. This suggests its influence on a fundamental metabolic process that precedes specialized metabolite production.
Q2: How does this compound impact melanin biosynthesis in Colletotrichum lagenarium?
A: this compound inhibits melanin biosynthesis by suppressing the expression of the polyketide synthase gene PKS1, which is essential for melanin production. Similar to its effect on aflatoxin synthesis, this compound appears to target an early step in the melanin pathway [].
Q3: Does this compound directly inhibit the enzymatic activity of polyketide synthases involved in aflatoxin or melanin synthesis?
A: No, research indicates that this compound does not directly inhibit the catalytic activity of polyketide synthases involved in either pathway. Its mode of action is primarily at the level of gene expression and regulation [].
Q4: What metabolic changes are observed in Aspergillus parasiticus upon this compound treatment?
A: this compound significantly impacts carbon metabolism in Aspergillus parasiticus. It elevates glucose consumption and leads to the accumulation of ethanol. Additionally, it represses the transcription of genes involved in ethanol utilization [, , ].
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C62H115NO24, and its molecular weight is 1246.6 g/mol [, ].
Q6: What is the core structural feature of this compound?
A: this compound possesses a novel skeleton characterized by a tetramic acid derivative linked to a long, highly oxygenated alkyl chain [, ].
Q7: How was the structure of this compound elucidated?
A: The structure of this compound was determined through a combination of NMR spectroscopy and chemical degradation experiments. These methods allowed researchers to identify the molecule's various functional groups and determine the connectivity of its atoms [, , ].
Q8: What structural similarities exist between this compound and Blasticidin A?
A: Both this compound and Blasticidin A share a similar structure, featuring a tetramic acid derivative with a highly oxygenated long alkyl chain []. This structural similarity suggests a potential link in their biological activity and mechanism of action.
Q9: How does the stereochemistry of this compound compare to that of Blasticidin A?
A: The absolute configuration of the polyol fragment of Blasticidin A was determined to be the same as that of this compound, further strengthening the connection between their structures and potentially their biological activities [].
Q10: What insights do isotopic labeling studies provide about the biosynthesis of this compound?
A: Incorporation experiments utilizing 13C-labeled precursors revealed that the majority of C2 and C3 units within the alkyl chain of this compound originate from acetate and propionate. Interestingly, five C2 units within the chain were found to originate from glycolic acid, indicating the involvement of multiple metabolic pathways in its biosynthesis [].
Q11: What is the potential application of this compound in agriculture?
A: Due to its specific inhibition of aflatoxin production by Aspergillus parasiticus, this compound holds promise as a lead compound for developing strategies to control aflatoxin contamination in crops and food products [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



